molecular formula C12H14O4 B12674083 Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate CAS No. 71662-41-4

Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate

Cat. No.: B12674083
CAS No.: 71662-41-4
M. Wt: 222.24 g/mol
InChI Key: FWPZORRTDTZVAB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.23716 g/mol It is known for its unique structure, which includes a hydroxy group, a ketone group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate typically involves the esterification of 4-hydroxy-3-(1-oxopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating enzyme-substrate interactions .

Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity and stability make it suitable for various industrial processes .

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Similar structure but lacks the ketone group.

    Methyl 3-(1-oxopropyl)benzoate: Similar structure but lacks the hydroxy group.

    4-Hydroxy-3-(1-oxopropyl)benzoic acid: Similar structure but is not esterified.

Uniqueness: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is unique due to the presence of both hydroxy and ketone groups, which confer distinct reactivity and biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications, setting it apart from similar compounds .

Properties

CAS No.

71662-41-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(4-hydroxy-3-propanoylphenyl)acetate

InChI

InChI=1S/C12H14O4/c1-3-10(13)9-6-8(4-5-11(9)14)7-12(15)16-2/h4-6,14H,3,7H2,1-2H3

InChI Key

FWPZORRTDTZVAB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)CC(=O)OC)O

Origin of Product

United States

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